4-[(4-Tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid
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Overview
Description
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid is a chemical compound that features a thiazole ring, a benzoic acid moiety, and a tert-butyl group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base like potassium carbonate.
Coupling with Benzoic Acid: The final step involves the coupling of the thiazole derivative with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole and benzoic acid derivatives.
Scientific Research Applications
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive thiazole ring.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
Uniqueness
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid is unique due to its specific combination of a thiazole ring, a benzoic acid moiety, and a tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H17NO3S/c1-15(2,3)12-9-20-13(16-12)8-19-11-6-4-10(5-7-11)14(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) |
InChI Key |
CZZSSDXLXPZRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)COC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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